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molecular formula C16H23NO5S B8341782 3-(4-Isobutoxy-piperidine-1-sulfonyl)-benzoic acid

3-(4-Isobutoxy-piperidine-1-sulfonyl)-benzoic acid

Cat. No. B8341782
M. Wt: 341.4 g/mol
InChI Key: BBJSYNCYNRRWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08039472B2

Procedure details

A solution of N,N-Diisopropylethylamine (0.0078 ml, 0.045 mmol) in THF (1 ml) is added to 4-Isobutoxy-piperidine (0.008 g, 0.05 mmol) followed by a solution of 3-(Chlorosulfonyl)benzoic acid (9.93 mg, 0.045 mmol) and shaken at room temperature for 48 hours. The solution is evaporated under vacuum to afford 3-(4-Isobutoxy-piperidine-1-sulfonyl)-benzoic acid which is used without purification; [M+H]+ 342.00
Quantity
0.0078 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[CH2:10]([O:14][CH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)[CH:11]([CH3:13])[CH3:12].Cl[S:22]([C:25]1[CH:26]=[C:27]([CH:31]=[CH:32][CH:33]=1)[C:28]([OH:30])=[O:29])(=[O:24])=[O:23]>C1COCC1>[CH2:10]([O:14][CH:15]1[CH2:20][CH2:19][N:18]([S:22]([C:25]2[CH:26]=[C:27]([CH:31]=[CH:32][CH:33]=2)[C:28]([OH:30])=[O:29])(=[O:24])=[O:23])[CH2:17][CH2:16]1)[CH:11]([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
0.0078 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
0.008 g
Type
reactant
Smiles
C(C(C)C)OC1CCNCC1
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
9.93 mg
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
shaken at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(C(C)C)OC1CCN(CC1)S(=O)(=O)C=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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